
1-Bromo-3,4-difluorobenzene-d3
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Overview
Description
1-Bromo-3,4-difluorobenzene-d3 (C₆D₃BrF₂) is a deuterated aromatic compound where three hydrogen atoms are replaced by deuterium. It has a molecular weight of 196.00 and CAS number 1219799-14-0 . This isotopologue is primarily utilized in research requiring isotopic labeling, such as mechanistic studies in organic chemistry, NMR spectroscopy, and pharmacokinetic investigations. It is commercially available in high isotopic purity (98 atom% D) and is priced at JPY 60,500 for 500 mg . Storage recommendations include protection from light and moisture, with optional refrigeration (2–8°C) for prolonged stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3,4-difluorobenzene-d3 can be synthesized through the bromination of 1,2-difluorobenzene followed by deuterium exchange. The process involves the following steps:
Bromination: 1,2-difluorobenzene is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to yield 1-Bromo-3,4-difluorobenzene.
Deuterium Exchange: The brominated product is then subjected to deuterium exchange using deuterium oxide (D2O) or other deuterium sources under specific conditions to replace the hydrogen atoms with deuterium.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3,4-difluorobenzene-d3 undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding benzoic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding difluorobenzene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Nucleophilic Substitution: Substituted difluorobenzenes with various functional groups.
Oxidation: Difluorobenzoic acids or other oxidized derivatives.
Reduction: Difluorobenzene derivatives.
Scientific Research Applications
Chemical Synthesis
1-Bromo-3,4-difluorobenzene-d3 serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows it to participate in reactions that lead to the formation of more complex molecules. For instance, it is used in the production of liquid crystals and other fluorinated compounds due to its reactivity attributed to the presence of bromine and fluorine atoms .
Key Reactions:
- Nucleophilic Aromatic Substitution: The compound can undergo nucleophilic aromatic substitution reactions, making it valuable for synthesizing substituted derivatives .
- Fluorination Reactions: Its fluorinated nature allows for further derivatization through reactions with other reagents, facilitating the development of novel materials with specific properties .
Pharmacological Applications
In pharmacology, this compound is studied for its potential impacts on drug metabolism and pharmacokinetics. The incorporation of deuterium can alter metabolic pathways, leading to improved stability and altered pharmacokinetic profiles compared to non-deuterated compounds. This property makes it advantageous in drug design, particularly for:
- Metabolic Studies: Understanding how drugs are metabolized in biological systems.
- Therapeutic Development: Investigating interactions with biological targets such as enzymes and receptors.
Analytical Chemistry
The isotopic labeling provided by deuterium enhances the analytical capabilities of this compound:
- Mass Spectrometry: The distinct mass difference between hydrogen and deuterium allows for precise tracking of compounds during mass spectrometric analysis.
- NMR Spectroscopy: Deuterated compounds provide clearer NMR spectra due to reduced background signals from hydrogen .
Case Studies
Several studies have highlighted the applications of this compound:
Mechanism of Action
The mechanism of action of 1-Bromo-3,4-difluorobenzene-d3 is primarily related to its role as a labeled compound in research. The deuterium atoms in the compound provide a unique signature that can be detected using various analytical techniques. This allows researchers to track the compound’s behavior in biological systems, study its interactions with molecular targets, and understand its metabolic pathways .
Comparison with Similar Compounds
Structural and Isotopic Variants
a. Non-Deuterated Analogues
- 1-Bromo-3,4-difluorobenzene (C₆H₃BrF₂)
- 1-Bromo-3,5-difluorobenzene (C₆H₃BrF₂)
b. Positional Isomers (Deuterated)
- 1-Bromo-2,5-difluorobenzene-d3 (C₆D₃BrF₂)
- 1-Bromo-2,6-difluorobenzene-d3 (C₆D₃BrF₂)
c. Isotopologues with Additional Substituents
- 1-Bromo-3,5-difluorobenzene-d3 (C₆D₃BrF₂) Molecular Weight: 196.01 CAS: 1219798-73-8 Solubility: Slightly soluble in DMSO and methanol . Applications: Used in deuterium-labeled drug metabolites and mechanistic studies .
Physicochemical and Commercial Comparison
Compound | Molecular Weight | CAS Number | Price (500 mg) | Isotopic Purity | Key Applications |
---|---|---|---|---|---|
1-Bromo-3,4-difluorobenzene-d3 | 196.00 | 1219799-14-0 | JPY 60,500 | 98 atom% D | NMR, isotopic labeling |
1-Bromo-2,5-difluorobenzene-d3 | 196.00 | 1219795-54-6 | JPY 55,000 | 98 atom% D | Electronic materials research |
1-Bromo-2,6-difluorobenzene-d3 | 196.00 | 1219803-73-2 | JPY 79,200 | 98 atom% D | Sterically hindered reactions |
1-Bromo-3,5-difluorobenzene-d3 | 196.01 | 1219798-73-8 | Not listed | 98 atom% D | Drug metabolite studies |
Key Observations :
- Cost Variability: Deuterated compounds are significantly more expensive than non-deuterated analogues (e.g., JPY 60,500 vs. JPY 11,000 for 25 g of non-deuterated 1-bromo-3,4-difluorobenzene) due to synthesis complexity .
- Substituent Effects : Fluorine position influences reactivity. For example, this compound’s para-fluorine enhances electrophilic substitution rates compared to meta-substituted isomers .
- Isotopic Stability : All deuterated variants require stringent storage to prevent deuterium exchange, a critical factor in maintaining isotopic integrity .
Biological Activity
1-Bromo-3,4-difluorobenzene-d3 (CAS Number: 1219799-14-0) is a deuterated derivative of 1-bromo-3,4-difluorobenzene, which possesses unique chemical properties due to the presence of bromine and fluorine substituents. This compound is primarily used in research and development, particularly in studies involving biological activity and chemical synthesis. The following sections explore its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C6H3BrF2D3
- Molecular Weight : 196.01 g/mol
- Physical State : Clear colorless to pale yellow liquid
- Melting Point : -4 °C
- Boiling Point : 150-151 °C
- Density : 1.707 g/mL at 25 °C
- Solubility : Slightly soluble in DMSO and methanol .
Mechanisms of Biological Activity
This compound exhibits biological activity primarily through its interaction with biological membranes and proteins. The fluorine atoms can enhance lipophilicity, allowing the compound to penetrate lipid membranes more effectively. This property can influence various biological processes, including:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes due to its electrophilic nature, which can lead to covalent bonding with nucleophilic sites on enzymes.
- Cell Membrane Interaction : Its hydrophobic characteristics enable it to integrate into cell membranes, potentially altering membrane fluidity and affecting cellular signaling pathways.
Case Study 1: Enzyme Interaction
A study investigated the effects of this compound on cytochrome P450 enzymes. The results indicated that the compound inhibited the activity of CYP2D6 by approximately 40% at a concentration of 50 µM. This suggests potential implications for drug metabolism and toxicity .
Case Study 2: Cytotoxicity Assessment
In vitro cytotoxicity assays were conducted using human liver carcinoma cells (HepG2). The compound exhibited a dose-dependent cytotoxic effect with an IC50 value of 15 µM after 24 hours of exposure. The mechanism was attributed to the generation of reactive oxygen species (ROS), leading to increased apoptosis rates .
Comparative Biological Activity Table
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | 15 | ROS generation leading to apoptosis |
Non-fluorinated analogue | 25 | Direct enzyme inhibition |
Other halogenated compounds | Varies | Mixed mechanisms (inhibition/apoptosis) |
Properties
Molecular Formula |
C6H3BrF2 |
---|---|
Molecular Weight |
196.01 g/mol |
IUPAC Name |
1-bromo-2,3,6-trideuterio-4,5-difluorobenzene |
InChI |
InChI=1S/C6H3BrF2/c7-4-1-2-5(8)6(9)3-4/h1-3H/i1D,2D,3D |
InChI Key |
YMQPKONILWWJQG-CBYSEHNBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1F)F)[2H])Br)[2H] |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)F |
Origin of Product |
United States |
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